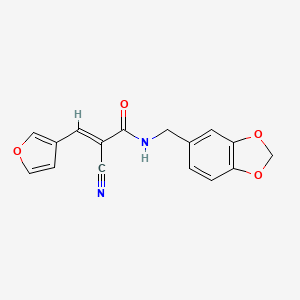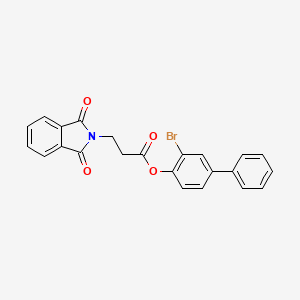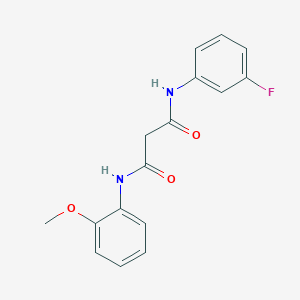
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has shown promising results in the treatment of tuberculosis. BDQ belongs to the class of drugs known as diarylquinolines and was discovered by scientists at Janssen Pharmaceuticals.
作用机制
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone targets the ATP synthase enzyme, which is essential for the production of ATP in the bacterial cell. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This compound has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies. It is metabolized by the liver and excreted in the urine. This compound has been shown to have a long half-life in humans, which makes it suitable for once-daily dosing. This compound has also been found to have a good safety profile when used in combination with other anti-tuberculosis drugs.
实验室实验的优点和局限性
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis. This compound has also been found to have low toxicity in animal studies, which makes it a safer alternative to other anti-tuberculosis drugs. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. The cost of producing this compound is also high, which limits its availability for use in lab experiments.
未来方向
There are several future directions for the research and development of 4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of focus is the optimization of the synthesis method to reduce the cost of producing this compound. Another area of focus is the development of new formulations of this compound that can be used in combination with other anti-tuberculosis drugs. There is also a need for further research to understand the mechanism of action of this compound and its potential use in the treatment of other bacterial infections. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising drug for the treatment of tuberculosis. It has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis. This compound has also been found to have low toxicity in animal studies, which makes it a safer alternative to other anti-tuberculosis drugs. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the cost of producing this compound is high, which limits its availability for use in lab experiments. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, the development of new formulations, and further research to understand its mechanism of action.
科学研究应用
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential in the treatment of tuberculosis. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been found to be effective in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which are difficult to treat with conventional antibiotics.
属性
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-22-9-3-13-18(16(4-9)23-2)11(6-17(21)20-13)10-5-14-15(7-12(10)19)25-8-24-14/h3-5,7,11H,6,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUGKQJATSYJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-furamide](/img/structure/B4683171.png)
![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-N'-phenylurea](/img/structure/B4683186.png)

![diethyl 5-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4683192.png)

![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4683214.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-propanamine dihydrochloride](/img/structure/B4683227.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4683234.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4683284.png)